

A Comprehensive Spectroscopic Analysis of (S)-(+)-2-Chloromandelic Acid

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Compound of Interest

Compound Name: (S)-(+)-2-Chloromandelic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **(S)-(+)-2-Chloromandelic acid**, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel, a platelet aggregation inhibitor.^{[1][2]} The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chloromandelic acid. It is important to note that some publicly available data does not differentiate between the enantiomers and may refer to the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Data for 2-Chloromandelic Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2-7.6	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~5.2	Singlet	1H	Methine proton (-CH(OH))
Variable	Broad Singlet	1H	Carboxylic acid proton (-COOH)
Variable	Singlet	1H	Hydroxyl proton (-OH)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are exchangeable and may appear as a broad singlet or not be observed at all, depending on the deuterated solvent used.

Table 2: ¹³C NMR Data for 2-Chloromandelic Acid

Chemical Shift (ppm)	Assignment
~170-175	Carboxylic acid carbon (-COOH)
~125-140	Aromatic carbons (C ₆ H ₄)
~70-75	Methine carbon (-CH(OH))

Note: The specific shifts for the aromatic carbons can be further resolved in high-resolution spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is for Attenuated Total Reflectance (ATR) IR.

Table 3: Key IR Absorption Bands for 2-Chloromandelic Acid

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
2500-3300	Strong, Broad	O-H	Carboxylic acid O-H stretch
~3300-3500	Medium, Broad	O-H	Alcohol O-H stretch
~3000-3100	Medium	C-H	Aromatic C-H stretch
~1700-1750	Strong	C=O	Carboxylic acid C=O stretch
~1600	Medium	C=C	Aromatic C=C stretch
~1050-1250	Strong	C-O	C-O stretch (alcohol and acid)
~750	Strong	C-Cl	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 2-Chloromandelic Acid

m/z	Ion
186.01	[M] ⁺ (corresponding to C ₈ H ₇ ³⁵ ClO ₃)
188.01	[M+2] ⁺ (isotope peak for ³⁷ Cl)
141	[M-COOH] ⁺
113	[M-COOH-CO] ⁺

Note: The molecular weight of 2-Chloromandelic acid is 186.59 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The listed m/z values are for the most abundant isotopes.

Detailed Methodologies

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure of **(S)-(+)-2-Chloromandelic acid**.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 (400 MHz for ^1H , 100 MHz for ^{13}C), is typically used.^[5]

Sample Preparation:

- Approximately 5-10 mg of **(S)-(+)-2-Chloromandelic acid** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.
- For ^1H NMR, a standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in **(S)-(+)-2-Chloromandelic acid**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer FTIR RXI spectrometer[5] or a Bruker Tensor 27 FT-IR[3], equipped with an ATR accessory is commonly used for solid samples.

Sample Preparation (ATR method):

- A background spectrum of the clean ATR crystal (often diamond or zinc selenide) is recorded.
- A small amount of the solid **(S)-(+)-2-Chloromandelic acid** powder is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(S)-(+)-2-Chloromandelic acid**.

Instrumentation: A mass spectrometer, such as a Thermo-Fischer DSQ II GC-MS[5] or an electrospray ionization (ESI) mass spectrometer, can be used.

Sample Preparation (ESI-MS):

- A dilute solution of **(S)-(+)-2-Chloromandelic acid** is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
- The solution is infused directly into the ESI source via a syringe pump at a low flow rate.

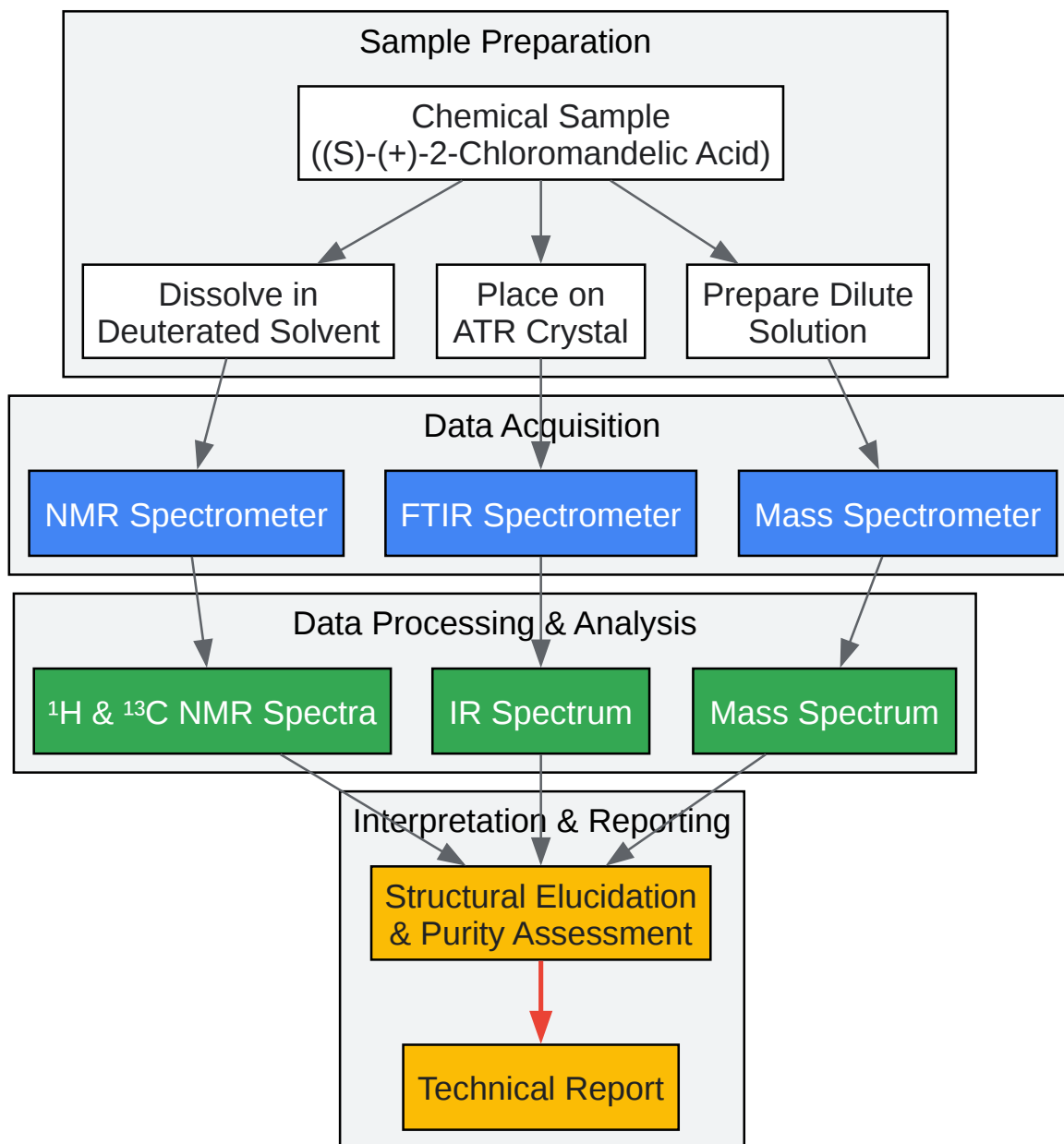
Data Acquisition:

- The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable signal.
- Mass spectra are acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ($[M-H]^-$) is often effective.
- The data is collected over a relevant mass range (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-2-Chloromandelic acid**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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